1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-11-8-12-13(16-9(2)17-14(12)21-11)18-6-4-10(5-7-18)15(19)20/h8,10H,3-7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRJOLQSUQVNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrimidine ring followed by the introduction of the thiophene and piperidine moieties. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrimidine core.
Substitution Reactions: Subsequent substitution reactions introduce the ethyl and methyl groups at the appropriate positions on the pyrimidine ring.
Cyclization Reactions: Cyclization reactions are employed to form the thiophene ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups, modifying the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic outcomes. The exact mechanism may vary depending on the biological context and the specific derivatives of the compound.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below compares key features of the target compound with its closest analogs from the evidence:
Key Observations:
The 6-phenyl substituent in ’s analog introduces steric bulk, likely reducing solubility compared to the target compound’s ethyl group .
Synthesis Pathways :
- The target compound is likely synthesized via ester hydrolysis, similar to ’s method for pyrrolo[2,3-d]pyrimidine analogs (e.g., NaOH/MeOH at 70°C) .
- Ethyl ester precursors (e.g., ) are common intermediates, with hydrolysis yielding carboxylic acid derivatives .
Commercial and Pharmacological Relevance: notes discontinuation of a 6-methyl analog, suggesting challenges in scalability or stability .
Physicochemical and Bioactive Properties
Biologische Aktivität
1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHNOS
- Molecular Weight : 265.33 g/mol
- CAS Number : 1008858-72-7
Biological Activity Overview
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including the target compound, exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
A recent study evaluated the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. The findings suggest that compounds with similar structural features to this compound show significant activity against Pseudomonas aeruginosa and other pathogens. The docking studies indicated that these compounds can effectively inhibit the TrmD enzyme in P. aeruginosa .
Anticancer Activity
The anticancer properties of thieno[2,3-d]pyrimidine derivatives have been explored in various contexts. For instance, certain derivatives have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thieno[2,3-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Piperidine Substitution : The introduction of the piperidine moiety is generally conducted via nucleophilic substitution methods.
- Carboxylic Acid Functionalization : The final step often involves the introduction of a carboxylic acid group through carboxylation techniques.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Antimicrobial Study : A study published in 2023 highlighted the synthesis and antimicrobial evaluation of thieno[2,3-d]pyrimidine derivatives. The results showed broad-spectrum activity against various bacterial strains .
- Anticancer Research : Another investigation into thieno[2,3-d]pyrimidine derivatives revealed promising anticancer properties through mechanisms involving apoptosis induction in cancer cells .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous thieno[2,3-d]pyrimidine derivatives are synthesized via palladium- or copper-catalyzed reactions in solvents like dimethylformamide (DMF) or toluene . Optimization may include adjusting catalyst loading (e.g., 0.1–5 mol%), reaction temperature (80–120°C), and solvent polarity to enhance yield. Post-synthetic purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for confirming structural integrity, particularly the ethyl and methyl substituents on the thienopyrimidine ring and the piperidine-carboxylic acid moiety .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% as per typical standards) and monitor degradation products during stability studies .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, crucial for distinguishing regioisomers .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial Screening: Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition Studies: Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) to identify potential therapeutic targets .
- Cytotoxicity Testing: MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational docking studies predict the biological targets of this compound?
Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) identifies binding affinities to proteins like bacterial DNA gyrase or human kinases. The thienopyrimidine core often interacts with hydrophobic pockets, while the piperidine-carboxylic acid group may form hydrogen bonds with catalytic residues. Validation via molecular dynamics simulations (e.g., 100-ns trajectories) assesses binding stability . Contradictions in docking vs. experimental results may arise from solvation effects or protein flexibility, requiring free-energy calculations (MM-PBSA/GBSA) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis: Compare datasets using standardized protocols (e.g., consistent cell lines, assay conditions) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .
- Dose-Response Curves: Re-evaluate IC/EC values with stricter statistical thresholds (e.g., p < 0.01) to minimize false positives .
- Structural Confirmation: Re-characterize disputed batches via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
- Core Modifications: Vary substituents on the thienopyrimidine (e.g., replacing ethyl with cyclopropyl) and piperidine (e.g., ester vs. amide derivatives) to map pharmacophore requirements .
- Bioisosteric Replacement: Substitute the carboxylic acid with tetrazoles or sulfonamides to improve metabolic stability .
- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate steric/electronic properties with activity, validated via leave-one-out cross-validation (q > 0.5) .
Q. What challenges arise in stability studies during in vitro/in vivo assays, and how are they addressed?
- pH Sensitivity: The carboxylic acid group may degrade under acidic conditions (pH < 4). Use buffered solutions (e.g., PBS pH 7.4) or prodrug strategies (e.g., ethyl esters) .
- Light/Temperature Degradation: Store lyophilized samples at -20°C in amber vials to prevent photolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
- Plasma Protein Binding: Use equilibrium dialysis to quantify unbound fractions, which may explain discrepancies between in vitro potency and in vivo efficacy .
Q. How is the compound formulated to enhance bioavailability in preclinical models?
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to improve solubility and prolong half-life. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Salt Formation: Convert the carboxylic acid to sodium or lysine salts for enhanced aqueous solubility. Confirm stability via DSC/TGA .
- Co-crystallization: Co-crystals with succinic acid or caffeine can modify dissolution rates without altering pharmacological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
